Cyclohexyl 3-oxido-2,3,4,5-tetrahydro-1H-2,4,3-benzodiazaphosphepin-3-ylcarbamate
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Overview
Description
Cyclohexyl 3-oxido-2,3,4,5-tetrahydro-1H-2,4,3-benzodiazaphosphepin-3-ylcarbamate is a chemical compound with the molecular formula C15H22N3O3P and a molecular weight of 323.327 g/mol . It is also known by its systematic name, carbamic acid, (1,2,4,5-tetrahydro-3H-2,4,3-benzodiazaphosphepin-3-yl)-, cyclohexyl ester, P-oxide . This compound is characterized by its unique structure, which includes a benzodiazaphosphepin ring system.
Preparation Methods
The synthesis of cyclohexyl 3-oxido-2,3,4,5-tetrahydro-1H-2,4,3-benzodiazaphosphepin-3-ylcarbamate involves several steps. One common synthetic route starts with the reaction of cyclohexanol with phenylenediamine to form an intermediate compound . This intermediate is then reacted with phosphorus oxychloride to introduce the phosphoramide group. The final step involves the reaction of the intermediate with cyclohexyl isocyanate to form the desired carbamate ester . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Chemical Reactions Analysis
Cyclohexyl 3-oxido-2,3,4,5-tetrahydro-1H-2,4,3-benzodiazaphosphepin-3-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines.
Scientific Research Applications
Cyclohexyl 3-oxido-2,3,4,5-tetrahydro-1H-2,4,3-benzodiazaphosphepin-3-ylcarbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of cyclohexyl 3-oxido-2,3,4,5-tetrahydro-1H-2,4,3-benzodiazaphosphepin-3-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects . The pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Cyclohexyl 3-oxido-2,3,4,5-tetrahydro-1H-2,4,3-benzodiazaphosphepin-3-ylcarbamate can be compared with similar compounds such as:
Cyclohexyl carbamate: Similar in structure but lacks the benzodiazaphosphepin ring.
Phosphoramide derivatives: Share the phosphoramide group but differ in the rest of the structure.
Benzodiazaphosphepin analogs: Compounds with variations in the benzodiazaphosphepin ring system.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Properties
CAS No. |
76990-30-2 |
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Molecular Formula |
C15H22N3O3P |
Molecular Weight |
323.33 g/mol |
IUPAC Name |
cyclohexyl N-(3-oxo-1,2,4,5-tetrahydro-2,4,3λ5-benzodiazaphosphepin-3-yl)carbamate |
InChI |
InChI=1S/C15H22N3O3P/c19-15(21-14-8-2-1-3-9-14)18-22(20)16-10-12-6-4-5-7-13(12)11-17-22/h4-7,14H,1-3,8-11H2,(H3,16,17,18,19,20) |
InChI Key |
DIJRRIQABGYPIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC(=O)NP2(=O)NCC3=CC=CC=C3CN2 |
Origin of Product |
United States |
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